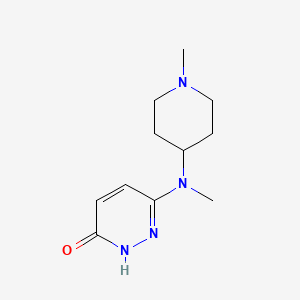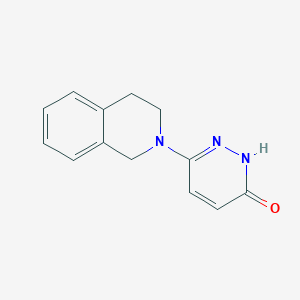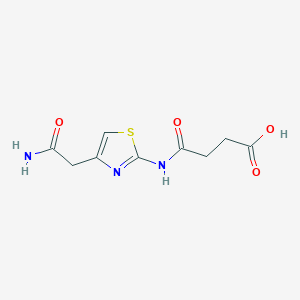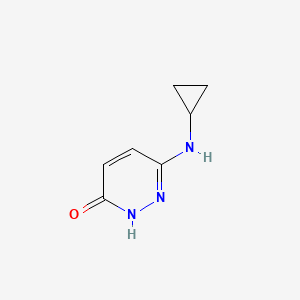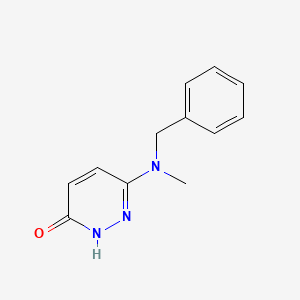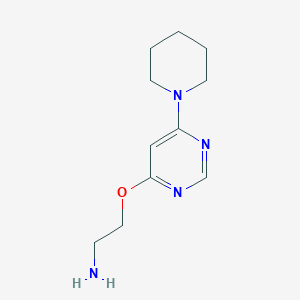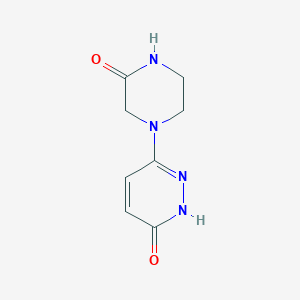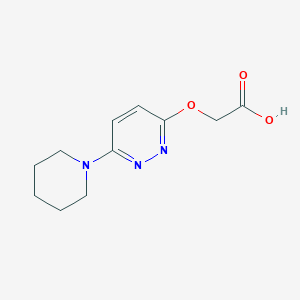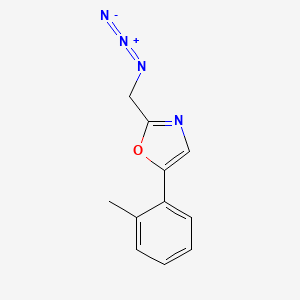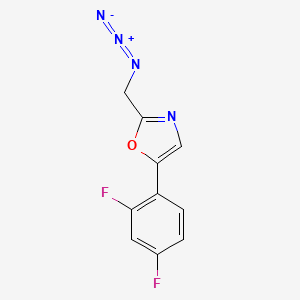![molecular formula C10H18ClNO B1481515 Clorhidrato de 8-Ciclopropil-8-azabiciclo[3.2.1]octan-3-ol CAS No. 2098099-63-7](/img/structure/B1481515.png)
Clorhidrato de 8-Ciclopropil-8-azabiciclo[3.2.1]octan-3-ol
Descripción general
Descripción
8-Cyclopropyl-8-azabicyclo[321]octan-3-ol hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group and an azabicyclo[321]octane ring
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride may have potential therapeutic applications. It can be investigated for its effects on neurological disorders, pain management, and other health conditions.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.
Safety and Hazards
Direcciones Futuras
The future directions for research on 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride and related compounds are likely to continue focusing on the synthesis of the 8-azabicyclo[3.2.1]octane scaffold and its applications in the creation of tropane alkaloids . These compounds have a wide array of biological activities, making them of interest for potential therapeutic applications .
Mecanismo De Acción
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Cyclopropyl-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps, starting with the formation of the core bicyclic structure. One common approach is the cyclization of a suitable precursor, followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
8-Oxa-3-azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]octa-1,3,6-trien-8-ol
Uniqueness: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropyl group and the azabicyclo[3.2.1]octane ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNPCGCQVOMYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


